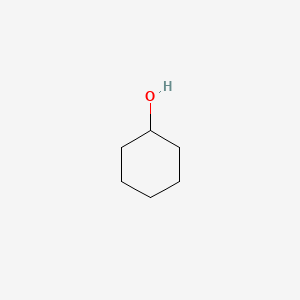

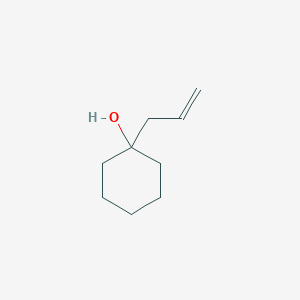

1-Allylcyclohexanol

Description

Properties

IUPAC Name |

1-prop-2-enylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-6-9(10)7-4-3-5-8-9/h2,10H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLKGUQYEQVKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149980 | |

| Record name | Cyclohexanol, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-34-8 | |

| Record name | 1-(2-Propen-1-yl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 1-allyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYL-1-CYCLOHEXANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Allylcyclohexanol: Chemical Properties, Structure, and Synthetic Utility

Abstract

1-Allylcyclohexanol is a tertiary allylic alcohol that serves as a versatile and valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical industry. Its unique structural combination of a cyclohexane ring, a tertiary alcohol, and a terminal alkene presents multiple avenues for chemical modification. This guide provides a comprehensive technical overview of the core chemical and structural properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its conformational landscape, spectroscopic signature, key synthetic routes, and characteristic chemical transformations, underscoring the causality behind experimental choices and providing actionable protocols.

Molecular Structure and Conformational Analysis

This compound, with the chemical formula C₉H₁₆O, possesses a structure where an allyl group and a hydroxyl group are attached to the same carbon atom of a cyclohexane ring.[1] This arrangement defines it as a tertiary allylic alcohol.

IUPAC Nomenclature and Identifiers

-

IUPAC Name : 1-(prop-2-en-1-yl)cyclohexan-1-ol[1]

-

CAS Number : 1123-34-8[1]

-

Molecular Formula : C₉H₁₆O[1]

-

Molecular Weight : 140.22 g/mol [1]

-

InChIKey : ZSLKGUQYEQVKQE-UHFFFAOYSA-N[1]

Conformational Landscape

The cyclohexane ring of this compound predominantly adopts a chair conformation to minimize torsional and steric strain. The presence of two substituents on the C1 carbon atom dictates a conformational equilibrium between two non-equivalent chair forms. In one conformer, the allyl group is in an axial position while the hydroxyl group is equatorial, and in the other, their positions are reversed.

The relative stability of these conformers is governed by the steric bulk of the substituents, quantified by their respective A-values (conformational free energy differences between the axial and equatorial positions).[2] While precise A-values for the allyl and hydroxyl groups can vary depending on the solvent and temperature, it is generally understood that larger groups prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.[3] Given the greater steric demand of the allyl group compared to the hydroxyl group, the conformer with the allyl group in the equatorial position and the hydroxyl group in the axial position is predicted to be the more stable conformer.

Caption: Conformational equilibrium of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and analysis.

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 140.22 g/mol | [1] |

| Boiling Point | ~190 °C (estimated) | [4] |

| Density | ~0.9341 g/cm³ | [4] |

| pKa | 15.17 ± 0.20 (Predicted) | [5] |

| Water Solubility | 3 g/L (20 °C) | [5] |

| LogP | 2.258 (Calculated) | [1] |

Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the various proton environments in the molecule.

-

δ ~5.8 ppm (m, 1H): This multiplet corresponds to the internal vinyl proton (-CH=CH₂) of the allyl group.

-

δ ~5.1 ppm (m, 2H): These signals arise from the terminal vinyl protons (=CH₂) of the allyl group.

-

δ ~2.2 ppm (d, 2H): This doublet is assigned to the allylic protons (-CH₂-CH=CH₂).

-

δ ~1.2-1.7 ppm (m, 10H): This broad multiplet represents the ten protons of the cyclohexane ring.

-

δ ~1.0-2.0 ppm (s, broad, 1H): The hydroxyl proton signal, which can vary in chemical shift and may exchange with D₂O.[6]

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

δ ~135 ppm: The internal vinyl carbon (-C H=CH₂).

-

δ ~118 ppm: The terminal vinyl carbon (=C H₂).

-

δ ~72 ppm: The quaternary carbon of the cyclohexane ring attached to the hydroxyl and allyl groups (C-OH).

-

δ ~48 ppm: The allylic carbon (-C H₂-CH=CH₂).

-

δ ~22-38 ppm: A series of peaks corresponding to the five CH₂ carbons of the cyclohexane ring.[7]

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

-

~3400 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching vibration of the alcohol, indicative of hydrogen bonding.[8][9]

-

~3080 cm⁻¹ (medium): C-H stretching of the vinyl (=C-H) group.[8]

-

~2850-2950 cm⁻¹ (strong): C-H stretching of the sp³ hybridized carbons in the cyclohexane and allyl groups.[10]

-

~1640 cm⁻¹ (medium): C=C stretching of the alkene.[8]

-

~1100-1200 cm⁻¹ (strong): C-O stretching of the tertiary alcohol.[10]

-

~910 and 990 cm⁻¹ (strong): Out-of-plane C-H bending of the terminal vinyl group.[9]

The electron ionization mass spectrum of this compound exhibits a fragmentation pattern characteristic of a cyclic tertiary alcohol.

-

m/z 140: The molecular ion peak (M⁺), which may be of low intensity.[11]

-

m/z 122 (M-18): Loss of a water molecule (H₂O).[11]

-

m/z 99 (M-41): Loss of the allyl radical (•CH₂CH=CH₂). This is often a prominent peak due to the stability of the resulting tertiary carbocation.[11]

-

m/z 81: A common fragment in cyclohexyl systems, often corresponding to the cyclohexenyl cation.[11]

-

m/z 41: The allyl cation ([C₃H₅]⁺).[11]

Synthesis of this compound

The most common and efficient methods for the synthesis of this compound involve the nucleophilic addition of an allyl organometallic reagent to cyclohexanone.

Grignard Reaction

The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. In this case, allylmagnesium bromide is reacted with cyclohexanone.

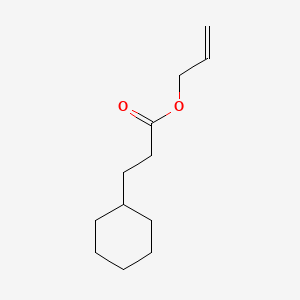

Caption: Grignard synthesis of this compound.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, all flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation (Optional, if not commercially available): Magnesium turnings are placed in the flask with anhydrous diethyl ether. A solution of allyl bromide in diethyl ether is added dropwise to initiate the formation of allylmagnesium bromide.

-

Reaction: The solution of allylmagnesium bromide is cooled in an ice bath. A solution of cyclohexanone in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.

-

Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Barbier Reaction

The Barbier reaction is an alternative to the Grignard reaction where the organometallic reagent is generated in situ. This one-pot procedure involves reacting an alkyl halide, a carbonyl compound, and a metal (commonly zinc, magnesium, or indium) together.[12][13]

Caption: Barbier synthesis of this compound.

-

Reaction Setup: A round-bottom flask is charged with zinc powder, cyclohexanone, and a solvent such as THF.

-

Addition of Allyl Halide: Allyl bromide is added dropwise to the stirred mixture at room temperature. The reaction is often initiated by gentle heating or sonication.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or vacuum distillation.[14]

Chemical Reactivity and Transformations

The bifunctional nature of this compound allows for a range of chemical transformations at both the hydroxyl group and the carbon-carbon double bond.

Oxidation of the Tertiary Alcohol

Tertiary alcohols are generally resistant to oxidation under standard conditions. However, under forcing conditions or with specific reagents, oxidative cleavage can occur. A more synthetically useful transformation is the Meyer-Schuster rearrangement or related reactions under acidic conditions, which can lead to the formation of α,β-unsaturated ketones.

Reactions of the Alkene

The terminal double bond of the allyl group readily undergoes typical alkene reactions.

-

Hydrogenation: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen atmosphere, will reduce the double bond to afford 1-propylcyclohexanol.

-

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) will result in the addition across the double bond to form the corresponding dihalide.

-

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will yield the corresponding epoxide.

Caption: Key reactions of the alkene moiety.

Esterification of the Hydroxyl Group

The tertiary hydroxyl group can be esterified, although the reaction may be slower than for primary or secondary alcohols due to steric hindrance.

-

Reaction Setup: this compound is dissolved in a suitable solvent such as pyridine or dichloromethane, which can also act as a base to neutralize the acetic acid byproduct.

-

Reagent Addition: Acetic anhydride is added to the solution, often in the presence of a catalytic amount of a strong acid (like sulfuric acid) or a nucleophilic catalyst (like 4-dimethylaminopyridine, DMAP).[15]

-

Reaction and Workup: The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The reaction is then quenched with water, and the product is extracted, washed, dried, and purified.[16]

Applications in Drug Development

This compound and its precursors are important intermediates in the synthesis of several active pharmaceutical ingredients (APIs). The cyclohexane moiety is a common scaffold in medicinal chemistry, and the allyl and hydroxyl groups provide handles for further functionalization.

Intermediate in the Synthesis of Venlafaxine

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder. While not a direct precursor, the synthesis of key intermediates for Venlafaxine often starts with cyclohexanone. The addition of various nucleophiles to the cyclohexanone ring is a critical step, and the principles of nucleophilic addition demonstrated in the synthesis of this compound are directly applicable. For instance, a key intermediate, 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol, is synthesized by the condensation of p-methoxyphenyl acetonitrile with cyclohexanone.[17][18]

Precursor for Tramadol Analogues

Tramadol is a centrally acting opioid analgesic. Its synthesis involves the Grignard reaction of 3-methoxyphenylmagnesium bromide with 2-((dimethylamino)methyl)cyclohexan-1-one.[19][20][21] The core structure is a substituted cyclohexanol, highlighting the importance of reactions involving the cyclohexanone scaffold. This compound can serve as a starting point for the synthesis of novel Tramadol analogues by modifying the allyl group and performing subsequent transformations.

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Hazard Statements: Toxic if swallowed (H301), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1]

-

Precautions: It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[1]

Conclusion

This compound is a synthetically versatile molecule whose structural and chemical properties make it a valuable building block in organic synthesis. A comprehensive understanding of its conformational preferences, spectroscopic characteristics, and reactivity is crucial for its effective utilization. The synthetic routes via Grignard and Barbier reactions are robust and scalable, providing efficient access to this intermediate. Its relevance to the synthesis of pharmaceutical agents like Venlafaxine and Tramadol underscores its importance in drug discovery and development. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

- 1. nbinno.com [nbinno.com]

- 2. A value - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. EP2043999A2 - A process for the preparation of venlafaxine hydrochloride - Google Patents [patents.google.com]

- 5. quora.com [quora.com]

- 6. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-Allyl-1-cyclohexanol [webbook.nist.gov]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. 1-Allyl-1-cyclohexanol [webbook.nist.gov]

- 12. Barbier reaction - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Venlafaxine Hydrochloride | Semantic Scholar [semanticscholar.org]

- 18. asianpubs.org [asianpubs.org]

- 19. nioch.nsc.ru [nioch.nsc.ru]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. vapourtec.com [vapourtec.com]

1-Allylcyclohexanol CAS number 1123-34-8 characterization

An In-depth Technical Guide to the Characterization of 1-Allylcyclohexanol (CAS No. 1123-34-8)

Introduction

This compound (CAS No. 1123-34-8) is a tertiary alcohol with the molecular formula C₉H₁₆O.[1][2][3] Its structure, featuring a cyclohexanol core with an allyl group at the C1 position, makes it a valuable intermediate in organic synthesis.[1] The presence of two key functional groups—a hydroxyl group and a terminal alkene—provides dual reactivity, allowing for a wide range of subsequent chemical transformations. This guide provides a comprehensive overview of the essential physicochemical properties, a detailed protocol for its synthesis via the Grignard reaction, and a multi-faceted approach to its structural characterization using modern spectroscopic techniques. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently synthesize and verify the identity and purity of this versatile compound.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate reaction conditions, purification strategies, and handling procedures.

| Property | Value | Source |

| CAS Number | 1123-34-8 | [2][3] |

| Molecular Formula | C₉H₁₆O | [1][2][3] |

| Molecular Weight | 140.22 g/mol | [1][2] |

| IUPAC Name | 1-(prop-2-en-1-yl)cyclohexan-1-ol | [2] |

| Density | ~0.934 g/cm³ | [1][4] |

| Boiling Point | ~190 °C (463.2 K) | [1][5][6] |

| Water Solubility | 3 g/L (at 20 °C) | [7] |

| Topological Polar Surface Area | 20.2 Ų | [2][7] |

| XLogP3-AA | 2.3 | [7] |

Synthesis via Grignard Reaction: A Mechanistic Approach

The most direct and common synthesis of this compound is through the nucleophilic addition of an allyl organometallic reagent to cyclohexanone. The Grignard reaction is particularly well-suited for this transformation due to its high efficiency and the commercial availability of the starting materials.[8][9]

Causality of Experimental Design: The Grignard reagent, allylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the allyl group.[8] Cyclohexanone possesses an electrophilic carbonyl carbon, making it an ideal target for nucleophilic attack. The reaction must be conducted under strictly anhydrous (water-free) conditions because Grignard reagents are also strong bases and will be quenched by any protic solvent like water, protonating the carbanion and halting the desired reaction.[8] Anhydrous ether (like diethyl ether or THF) is the solvent of choice as it is aprotic and effectively solvates and stabilizes the Grignard reagent.[8][10] The reaction is followed by an acidic workup to protonate the intermediate alkoxide, yielding the final tertiary alcohol.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Grignard Formation: Place magnesium turnings in the flask. Add a solution of allyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary. The formation of the gray, cloudy allylmagnesium bromide solution indicates a successful reaction.[11]

-

Nucleophilic Addition: Cool the Grignard solution to 0°C in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10°C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of cyclohexanone.

-

Workup: Cool the flask again to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic salt protonates the alkoxide and neutralizes excess Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by silica gel column chromatography to yield pure this compound.[4]

Spectroscopic Characterization: A Validating System

The identity and purity of the synthesized product must be confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of structural information, and together they form a self-validating system.

Logical Characterization Pathway

Caption: Integrated workflow for the structural confirmation of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The expected spectrum for this compound will show distinct signals for the allyl, cyclohexyl, and hydroxyl protons.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Structural Insight |

| -OH | 1.5 - 2.5 (variable) | Singlet (broad) | 1H | Confirms presence of hydroxyl group. |

| =CH- | 5.8 - 6.0 | Multiplet (ddt) | 1H | Internal alkene proton. |

| =CH₂ | 5.0 - 5.2 | Multiplet | 2H | Terminal alkene protons. |

| -CH₂- (allyl) | 2.2 - 2.4 | Doublet | 2H | Protons adjacent to the double bond. |

| -CH₂- (cyclohexyl) | 1.2 - 1.8 | Multiplet (broad) | 10H | Protons of the cyclohexane ring. |

Causality of Signal Assignment: The alkene protons (=CH- and =CH₂) are significantly deshielded and appear downfield (5.0-6.0 ppm) due to the anisotropic effect of the π-bond.[12] The allylic protons (-CH₂-) are adjacent to the double bond and appear around 2.2-2.4 ppm. The cyclohexane ring protons produce a complex, overlapping multiplet in the aliphatic region (1.2-1.8 ppm). The hydroxyl proton signal is often broad and its chemical shift is variable, depending on concentration and solvent, due to hydrogen bonding.[13]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies all unique carbon environments in the molecule. For the C₉ structure of this compound, nine distinct signals are expected.

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Key Structural Insight |

| C-OH (quaternary) | 70 - 75 | Quaternary carbon bonded to oxygen. |

| =CH- | 134 - 136 | Internal alkene carbon. |

| =CH₂ | 116 - 118 | Terminal alkene carbon. |

| -CH₂- (allyl) | 45 - 50 | Allylic carbon. |

| Cyclohexyl Carbons | 22 - 40 | Four distinct signals for the 5 CH₂ groups of the ring. |

Causality of Signal Assignment: The quaternary carbon attached to the electronegative oxygen (C-OH) is deshielded and appears around 70-75 ppm. The sp² hybridized carbons of the alkene group are found further downfield (116-136 ppm). The remaining sp³ hybridized carbons of the allyl group and cyclohexane ring appear in the upfield aliphatic region (22-50 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Approx. Wavenumber (cm⁻¹) | Appearance | Key Structural Insight |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, strong | Confirms presence of hydroxyl group, broadened by H-bonding.[14] |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds in the cyclohexane and allyl groups.[14] |

| C-H Stretch (sp²) | 3050 - 3100 | Medium | Alkene C-H bonds. |

| C=C Stretch (Alkene) | 1640 - 1650 | Medium | Confirms presence of the carbon-carbon double bond. |

| C-O Stretch (Alcohol) | 1000 - 1200 | Strong | C-O single bond of the tertiary alcohol. |

Causality of Absorption Bands: The most prominent feature is the broad O-H stretching band, a hallmark of alcohols capable of hydrogen bonding.[14] The presence of both sp³ and sp² C-H stretches just below and above 3000 cm⁻¹, respectively, confirms the aliphatic and vinylic components. The C=C double bond stretch at ~1645 cm⁻¹ is a definitive indicator of the allyl group.[15]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

| m/z Value | Ion | Key Structural Insight |

| 140 | [M]⁺ | Molecular ion peak, confirming the molecular weight of 140.22 g/mol .[3] |

| 122 | [M - H₂O]⁺ | Loss of a water molecule, characteristic of alcohols. |

| 99 | [M - C₃H₅]⁺ | Loss of the allyl group (radical), a common fragmentation pathway. |

| 41 | [C₃H₅]⁺ | Allyl cation, a stable and often prominent fragment. |

Causality of Fragmentation: Under electron ionization (EI), the molecular ion [M]⁺ is formed. A characteristic fragmentation for alcohols is the loss of water (18 Da) to give a peak at m/z 122. Another predictable fragmentation is the cleavage of the C-C bond between the ring and the allyl group, resulting in the loss of an allyl radical (41 Da) to give a peak at m/z 99, or the formation of a stable allyl cation at m/z 41.[3]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

GHS Classification:

-

Hazard Statements:

-

Precautionary Measures:

Conclusion

The comprehensive characterization of this compound (CAS No. 1123-34-8) is achieved through a logical and integrated workflow. Synthesis via the Grignard reaction provides a reliable route to the compound, whose identity is then unequivocally confirmed by a suite of spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl and alkene functional groups, and mass spectrometry verifies the molecular weight and provides insight into fragmentation patterns. Adherence to established safety protocols is essential when handling this compound. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Allyl-1-cyclohexanol | C9H16O | CID 79145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Allyl-1-cyclohexanol [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. 1-Allyl-1-cyclohexanol (CAS 1123-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 1-Allyl-1-cyclohexanol [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. leah4sci.com [leah4sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. Allyl alcohol(107-18-6) 1H NMR spectrum [chemicalbook.com]

- 14. youtube.com [youtube.com]

- 15. 1-Allyl-1-cyclohexanol [webbook.nist.gov]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

The Definitive Spectroscopic Guide to 1-Allylcyclohexanol

Introduction: The Analytical Imperative for 1-Allylcyclohexanol

In the landscape of chemical research and development, particularly in fields such as fragrance synthesis, polymer chemistry, and pharmaceutical intermediates, the precise structural elucidation of molecules is paramount. This compound (CAS: 1123-34-8, Molecular Formula: C₉H₁₆O, Molecular Weight: 140.22 g/mol ) is a tertiary alcohol whose utility is intrinsically linked to its specific three-dimensional structure and the reactivity of its functional groups—the hydroxyl group and the terminal alkene of the allyl substituent.[1][2] A foundational understanding of its spectroscopic signature is not merely academic; it is a critical requirement for quality control, reaction monitoring, and mechanistic studies.

This guide provides an in-depth analysis of the core spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this document explains the causal relationships behind the observed spectral features, grounding the interpretation in fundamental principles and established methodologies. The protocols described herein are designed as self-validating systems, ensuring that researchers can confidently acquire and interpret their own data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. For a tertiary alcohol like this compound, which lacks a proton on the carbinol carbon, a combined analysis of ¹H and ¹³C NMR is essential for unambiguous characterization.[3]

A Note on Data Source: While experimental NMR data for this compound exists within subscription-based databases like SpectraBase, this guide will utilize high-quality predicted NMR data for illustrative purposes.[4] This approach is a common and valuable tool in modern chemistry for spectral assignment. The predicted values are supplemented with established, cited chemical shift ranges to ensure scientific validity.

¹H NMR Spectroscopy Data

The proton NMR spectrum maps the chemical environment of all hydrogen atoms in the molecule. The key to interpretation lies in analyzing chemical shift (δ), signal integration (area under the peak), and spin-spin splitting patterns (multiplicity).

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-1' (Allyl CH) | 5.85 - 5.95 | ddt | 1H | Vinylic proton, deshielded by the double bond and split by H-2' (cis and trans) and H-3'. |

| H-2'a (Allyl =CH₂) | 5.10 - 5.20 | dq | 1H | Terminal vinylic proton (trans to CH), diastereotopic. |

| H-2'b (Allyl =CH₂) | 5.05 - 5.15 | dq | 1H | Terminal vinylic proton (cis to CH), diastereotopic. |

| H-3' (Allyl CH₂) | 2.20 - 2.30 | d | 2H | Allylic protons adjacent to the quaternary carbon, deshielded by the double bond. |

| Cyclohexyl H (axial/eq) | 1.40 - 1.70 | m | 10H | Complex multiplet for the five CH₂ groups of the cyclohexyl ring. Overlapping signals are expected. |

| -OH | 1.20 - 1.30 | s (broad) | 1H | The hydroxyl proton signal is a broad singlet due to chemical exchange; its shift is highly variable.[3] |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides a count of unique carbon environments and information about their electronic state.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-1' (Allyl CH) | 134.5 | Vinylic carbon, deshielded by the double bond. |

| C-2' (Allyl =CH₂) | 117.0 | Terminal vinylic carbon. |

| C-1 (Quaternary C-OH) | 72.5 | Quaternary carbon bonded to oxygen, significantly deshielded. Signal is typically weak.[5] |

| C-3' (Allyl CH₂) | 47.0 | Allylic carbon adjacent to the quaternary center. |

| Cyclohexyl C-2/6 | 38.0 | Carbons adjacent to the quaternary center. |

| Cyclohexyl C-4 | 26.0 | Carbon at the para position relative to the quaternary center. |

| Cyclohexyl C-3/5 | 22.5 | Carbons at the meta position relative to the quaternary center. |

NMR Data Interpretation and Insights

The NMR data provides a clear structural fingerprint. The ¹H NMR spectrum distinctly shows the AMX system of the allyl group's vinylic protons and the allylic CH₂ protons. The large, overlapping multiplet between 1.40-1.70 ppm is characteristic of the cyclohexyl ring protons. The broad singlet for the -OH proton is a classic indicator of an alcohol, and its identity can be definitively confirmed by a "D₂O shake," where the addition of deuterium oxide causes the proton to exchange with deuterium, leading to the disappearance of the -OH peak from the spectrum.[3]

The ¹³C NMR spectrum is equally informative. The presence of seven distinct signals confirms the molecular symmetry. The downfield signal at 72.5 ppm is characteristic of a carbon atom bonded to an electronegative oxygen atom. The signals at 134.5 and 117.0 ppm are definitive for the sp² hybridized carbons of the alkene. The remaining four signals in the aliphatic region correspond to the four unique carbon environments within the cyclohexyl ring.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence the chemical shift of exchangeable protons like -OH.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution to serve as the 0 ppm reference point.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon environment.[6]

-

Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially to observe the weak quaternary carbon signal.

-

-

Confirmatory Test (D₂O Exchange):

-

After initial ¹H NMR acquisition, remove the sample.

-

Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

-

Shake gently to mix and re-acquire the ¹H NMR spectrum. The disappearance of the -OH peak confirms its assignment.[7]

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

IR Spectroscopy Data

The IR spectrum for this compound is sourced from the NIST/EPA Gas-Phase Infrared Database.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3630 cm⁻¹ (sharp, gas phase) | O-H Stretch | Alcohol (-OH) | Definitive for the hydroxyl group. In a liquid sample, this peak would be broad and shifted to ~3350 cm⁻¹ due to hydrogen bonding.[4][5] |

| ~3080 cm⁻¹ | =C-H Stretch | Alkene | Indicates C-H bonds on the sp² hybridized carbons of the allyl group.[8] |

| 2850-2950 cm⁻¹ | C-H Stretch | Alkane (Cyclohexyl) | Strong absorptions corresponding to the sp³ C-H bonds of the cyclohexyl and allylic CH₂ groups. |

| ~1645 cm⁻¹ | C=C Stretch | Alkene | Confirms the presence of the carbon-carbon double bond in the allyl group.[8] |

| 1100-1210 cm⁻¹ | C-O Stretch | Tertiary Alcohol | The position of this C-O stretching band is characteristic of a tertiary alcohol.[5] |

IR Spectrum Interpretation and Insights

The IR spectrum provides immediate confirmation of the key functional groups. The most prominent feature is the O-H stretching vibration. In the provided gas-phase spectrum, it appears as a sharp peak, but for liquid samples typically analyzed in a research lab, this would be a very broad and strong absorption centered around 3350 cm⁻¹ due to intermolecular hydrogen bonding.[7] The presence of both sp³ C-H stretches (below 3000 cm⁻¹) and sp² C-H stretches (above 3000 cm⁻¹) clearly differentiates the saturated cyclohexyl ring from the unsaturated allyl group. The C=C stretch at ~1645 cm⁻¹ is a reliable indicator of the alkene, and the strong C-O stretch in the 1100-1210 cm⁻¹ range confirms the alcohol functionality and strongly suggests its tertiary nature.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of liquid or solid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press arm to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Initiate the scan. Typically, 16 to 32 scans are co-added to produce a high signal-to-noise spectrum over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the sample from the crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two key pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique used for this purpose.

Mass Spectrometry Data

The mass spectrum for this compound is sourced from the NIST Mass Spectrometry Data Center.[1][9]

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway | Significance |

| 140 | [C₉H₁₆O]⁺• | Molecular Ion (M⁺•) | Corresponds to the molecular weight of the compound. Its presence, even at low abundance, is critical for confirming the molecular formula. The peak for tertiary alcohols is often very weak or absent.[10] |

| 122 | [M - H₂O]⁺• | Dehydration | Loss of a neutral water molecule (18 Da). A very common fragmentation pathway for alcohols.[11] |

| 99 | [M - C₃H₅]⁺ | α-Cleavage | Loss of the allyl radical (41 Da). Cleavage of the bond alpha to the oxygen atom is a characteristic fragmentation for alcohols.[2][11] |

| 81 | [C₆H₉]⁺ | Dehydration + H loss | Loss of water from the m/z 99 fragment. |

| 57 | [C₄H₉]⁺ | Ring Cleavage | A characteristic fragment for cyclic alcohols resulting from a complex ring cleavage mechanism.[12] |

| 41 | [C₃H₅]⁺ | Allyl Cation | The stable allyl cation itself. |

Mass Spectrum Interpretation and Insights

The mass spectrum of this compound is consistent with its structure as a tertiary cyclic alcohol. The molecular ion peak at m/z 140 is expected to be of low intensity, a common feature for tertiary alcohols which fragment readily.[10] The most diagnostically significant fragmentation pathways are the loss of water (M-18) to give a peak at m/z 122, and alpha-cleavage. For this molecule, alpha-cleavage can involve the loss of the allyl group (41 Da) to yield the prominent peak at m/z 99, or cleavage of the ring. The peak at m/z 99, representing the stable oxonium ion, is often a major fragment. The presence of a significant peak at m/z 57 is a strong indicator of a cyclohexanol derivative.[12]

Experimental Protocol: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms).

-

A temperature program (e.g., starting at 50°C, ramping to 250°C) is used to separate the analyte from any impurities based on boiling point and column interaction.

-

-

MS Ionization and Analysis:

-

As the this compound elutes from the GC column, it enters the MS ion source.

-

In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating and unambiguous structural confirmation. NMR spectroscopy delineates the complete carbon-hydrogen framework, IR spectroscopy rapidly confirms the essential alcohol and alkene functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns that corroborate the structure. The integrated application of these techniques, guided by the robust protocols detailed in this guide, empowers researchers to confidently identify and characterize this molecule, ensuring the integrity and success of their scientific endeavors.

References

- 1. 1-Allyl-1-cyclohexanol [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-Allyl-1-cyclohexanol | C9H16O | CID 79145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. hmdb.ca [hmdb.ca]

- 9. Resource Library Archive - Wiley Science Solutions [sciencesolutions.wiley.com]

- 10. Allyl alcohol(107-18-6) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

Physical properties of 1-Allylcyclohexanol (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 1-Allylcyclohexanol

This guide provides a comprehensive overview of the key physical properties of this compound (CAS No. 1123-34-8), with a specific focus on its boiling point and density. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes established data with detailed, field-proven experimental protocols for accurate determination of these fundamental characteristics.

Introduction to this compound

This compound is a tertiary alcohol characterized by a cyclohexyl ring and an allyl group attached to the same carbon atom that bears the hydroxyl group. Its unique structure makes it a valuable intermediate in organic synthesis.[1] A thorough understanding of its physical properties is paramount for its effective handling, reaction design, and purification.

Chemical Identity:

-

IUPAC Name: 1-(prop-2-en-1-yl)cyclohexan-1-ol[2]

Summary of Physical Properties

The primary physical constants for this compound are summarized below. It is critical to note that some values in commercially available databases are estimates. For mission-critical applications, experimental verification is strongly recommended.

| Property | Value | Source(s) |

| Boiling Point | 190.05 °C (463.20 K) | [4] |

| ~190 °C (estimate) | [1][3] | |

| Density | 0.9341 g/cm³ | [1][3] |

| Molecular Formula | C₉H₁₆O | [2][3] |

| Molar Mass | 140.22 g/mol | [2][3] |

Boiling Point of this compound

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5] For a pure substance, the normal boiling point is measured at an atmospheric pressure of 1 atmosphere (760 mmHg). This property is a critical indicator of a substance's volatility and is essential for purification processes like distillation.

The National Institute of Standards and Technology (NIST) reports the boiling point of this compound as 463.20 K, which corresponds to 190.05 °C.[4] Other sources provide an estimated boiling point of 190°C.[1][3]

Causality in Experimental Determination

The Thiele tube method is a reliable microscale technique for determining the boiling point of a liquid.[6] The principle hinges on observing the equilibrium between the liquid and its vapor phase. An inverted capillary tube traps a small amount of air. As the sample is heated, this air expands and is replaced by the sample's vapor. At the boiling point, the vapor pressure inside the capillary equals the external atmospheric pressure, leading to a rapid and continuous stream of bubbles. The true boiling point is recorded upon cooling, at the precise moment the vapor pressure drops below atmospheric pressure and the liquid is drawn back into the capillary.[5][6]

Experimental Protocol: Boiling Point Determination via Thiele Tube

This protocol describes a self-validating system for the accurate determination of the boiling point of this compound.

Materials:

-

This compound sample

-

Thiele tube filled with high-boiling mineral oil

-

Thermometer (-10 to 250 °C)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-burner

-

Clamp and stand

Procedure:

-

Sample Preparation: Add a few drops of this compound into the small test tube, enough to create a column of liquid approximately 1-2 cm high.

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Immersion: Secure the thermometer with the attached test tube in a clamp and immerse it in the Thiele tube. Ensure the sample is positioned in the main body of the tube and the rubber band is above the oil level to prevent degradation.[6]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube is designed to promote convection currents, ensuring uniform heating of the oil bath.[6]

-

Observation (Heating Phase): As the temperature rises, a slow stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a rapid, continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.

-

Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Record: The bubbling will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.[5]

-

Validation: Allow the apparatus to cool further, then repeat the heating and cooling cycle to obtain a second reading for verification. The readings should be within 1-2 °C.

Workflow Diagram: Boiling Point Determination

Caption: Workflow for boiling point determination using the Thiele tube method.

Density of this compound

Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V). It is temperature-dependent; for most liquids, density decreases as temperature increases.[7] Therefore, reporting density without a corresponding temperature is incomplete. The reported density for this compound is 0.9341 g/cm³, though the measurement temperature is often unspecified in general chemical databases.[1][3]

Causality in Experimental Determination

The pycnometer method is a highly accurate technique for determining the density of a liquid.[8] A pycnometer is a glass flask with a precisely known volume. The method's trustworthiness stems from its direct measurement of the mass of a specific, known volume of the liquid. By weighing the pycnometer empty, then filled with the liquid, the mass of the liquid can be determined with high precision. Dividing this mass by the pycnometer's calibrated volume yields the density.[8] Temperature control is critical and is best achieved by immersing the pycnometer in a constant-temperature water bath.

Experimental Protocol: Density Determination via Pycnometer

This protocol provides a self-validating system for the accurate determination of the density of this compound.

Materials:

-

This compound sample

-

Pycnometer (e.g., 10 mL or 25 mL) with stopper

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Distilled water

-

Acetone (for cleaning/drying)

-

Lint-free tissues

Procedure:

-

Pycnometer Preparation: Thoroughly clean the pycnometer and its stopper with distilled water, then rinse with acetone and allow it to dry completely.

-

Mass of Empty Pycnometer: Carefully weigh the dry, empty pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Pycnometer Calibration (Volume Determination):

-

Fill the pycnometer with distilled water that has been equilibrated to a specific temperature (e.g., 20.0 °C) in the water bath.

-

Insert the stopper, allowing excess water to exit through the capillary bore.

-

Immerse the filled pycnometer (up to its neck) in the constant temperature water bath for at least 20 minutes to ensure thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior with a lint-free tissue, and weigh it. Record this mass as m₂.

-

Look up the density of water (ρ_water) at the recorded temperature from a reliable reference table.

-

Calculate the exact volume of the pycnometer (V) using the formula: V = (m₂ - m₁) / ρ_water.

-

-

Density of this compound:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound.

-

Repeat the process of inserting the stopper, equilibrating in the constant temperature water bath (at the same temperature used for calibration), drying the exterior, and weighing. Record this mass as m₃.

-

-

Calculation:

-

Calculate the mass of the this compound sample: m_sample = m₃ - m₁.

-

Calculate the density of this compound (ρ_sample) at the specified temperature: ρ_sample = m_sample / V.

-

-

Validation: Repeat the measurement at least twice to ensure reproducibility.

Workflow Diagram: Density Determination

Caption: Workflow for density determination using a pycnometer.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Allyl-1-cyclohexanol | C9H16O | CID 79145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 1-Allyl-1-cyclohexanol (CAS 1123-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. mt.com [mt.com]

An In-depth Technical Guide to the Solubility and Stability of 1-Allylcyclohexanol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-Allylcyclohexanol (CAS 1123-34-8), a key intermediate in organic synthesis and a component in various chemical applications.[1] This document outlines detailed experimental protocols for determining the solubility of this compound in aqueous and organic media, and for assessing its stability under forced degradation conditions as mandated by ICH guidelines. The causality behind experimental choices is elucidated to provide a deeper understanding of the methodologies. Furthermore, potential degradation pathways are discussed based on the inherent reactivity of its tertiary allylic alcohol functional group. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and handling of this compound.

Introduction to this compound

This compound is a tertiary alcohol with the molecular formula C9H16O and a molecular weight of 140.22 g/mol .[1][2][3][4][5][6] Its structure, featuring a cyclohexanol ring with an allyl group attached to the tertiary carbon, imparts unique chemical properties that make it a versatile building block in organic chemistry. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1123-34-8 | [1][2][3][4][5][6] |

| Molecular Formula | C9H16O | [1][2][3][4][5][6] |

| Molecular Weight | 140.22 g/mol | [1][2] |

| Boiling Point | ~190 °C (estimated) | [1][5] |

| Density | ~0.9341 g/mL | [1][5] |

| Water Solubility | 3 g/L (at 20 °C) | [3][4] |

| logP (Octanol/Water) | 2.258 (Calculated) | [7] |

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. The presence of a hydroxyl group in this compound allows for hydrogen bonding, while the cyclohexyl and allyl moieties contribute to its lipophilic character.

Theoretical Considerations

The general rule of "like dissolves like" provides a foundational prediction of solubility.[8] The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, suggesting some solubility in polar protic solvents. However, the nonpolar C9 hydrocarbon backbone suggests good solubility in nonpolar organic solvents. The calculated logP of 2.258 indicates a preference for lipophilic environments over aqueous ones.[7]

Experimental Determination of Solubility

A robust understanding of solubility requires empirical determination across a range of relevant solvents.

Caption: Workflow for determining the equilibrium solubility of this compound.

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound (e.g., 100 mg).

-

Add a known volume (e.g., 1 mL) of the selected solvent to each vial.

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Solvent Selection Rationale: A range of solvents with varying polarities should be selected to establish a comprehensive solubility profile.

-

Aqueous: Purified Water, pH 7.4 Phosphate Buffer (to mimic physiological conditions).

-

Polar Protic: Ethanol, Methanol, Isopropanol.

-

Polar Aprotic: Acetonitrile, Acetone, Tetrahydrofuran (THF).

-

Nonpolar: Hexane, Toluene, Dichloromethane.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Data Presentation:

Table 2: Predicted and Experimental Solubility of this compound at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Purified Water | Aqueous | Low | 3 (at 20°C)[3][4] |

| pH 7.4 Buffer | Aqueous | Low | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Methanol | Polar Protic | High | To be determined |

| Acetonitrile | Polar Aprotic | Moderate to High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Hexane | Nonpolar | High | To be determined |

| Toluene | Nonpolar | High | To be determined |

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[7][9][10] These studies are a regulatory requirement under ICH guidelines.[1][3][11][12][13]

Chemical Reactivity of this compound

The structure of this compound contains two key reactive sites: the tertiary alcohol and the allyl double bond. Tertiary alcohols are generally resistant to oxidation under mild conditions but can undergo elimination reactions (dehydration) under acidic or thermal stress to form alkenes.[14] The allylic position is susceptible to oxidation and rearrangement.

Forced Degradation Experimental Design

The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so extensive as to lead to secondary degradation.[9][15]

Caption: Logical workflow for a forced degradation study of this compound.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Store at room temperature and an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Store at room temperature and an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.

-

Thermal Degradation: Store the stock solution and the solid compound at an elevated temperature (e.g., 60-80 °C).

-

Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][16] A control sample should be protected from light.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) or until the target degradation is achieved.

-

Sample Quenching: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, to stop the degradation reaction before analysis.

-

Analytical Method: A stability-indicating method, typically a gradient HPLC method with UV and Mass Spectrometric (MS) detection, should be developed and validated to separate the parent compound from all potential degradation products.

Potential Degradation Pathways

-

Dehydration (Acidic/Thermal Stress): The tertiary alcohol can undergo acid-catalyzed dehydration to form a mixture of isomeric dienes.

-

Oxidation: The allylic C-H bonds and the double bond are susceptible to oxidation, potentially leading to the formation of epoxides, diols, or carbonyl compounds.

-

Rearrangement: Allylic carbocations, which may form under acidic conditions, are prone to rearrangement, leading to isomeric products.

Table 3: Summary of Forced Degradation Conditions and Potential Products

| Stress Condition | Reagent/Condition | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl, RT & 60°C | Isomeric dienes (from dehydration) |

| Base Hydrolysis | 0.1 M - 1 M NaOH, RT & 60°C | Expected to be stable |

| Oxidation | 3% H2O2, RT | Epoxides, diols, carbonyl compounds |

| Thermal | 60-80°C | Dehydration products |

| Photolytic | ICH Q1B light exposure | Oxidative and rearrangement products |

Analytical Methodologies

The choice of analytical technique is crucial for the accurate quantification of this compound and its potential degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water gradient is a suitable starting point. A photodiode array (PDA) detector can monitor the parent and degradants, while a mass spectrometer (MS) detector can provide structural information for identification.

-

Gas Chromatography (GC): Due to its volatility, GC with a flame ionization detector (FID) is an excellent method for quantifying the purity of this compound and for solubility studies where the solvent is also volatile. GC-MS can be used to identify volatile degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated degradation products, 1H and 13C NMR are indispensable.

Conclusion

This guide provides a comprehensive framework for evaluating the solubility and stability of this compound. The outlined experimental protocols, grounded in established scientific principles and regulatory guidelines, offer a clear path for generating the critical data required for its successful application in research and development. The inherent reactivity of the tertiary allylic alcohol moiety suggests that careful consideration should be given to acidic, thermal, and oxidative conditions during handling and storage. The methodologies described herein will enable the generation of a robust data package to support the development of stable formulations and ensure product quality.

References

- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. database.ich.org [database.ich.org]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. 1-Allyl-1-cyclohexanol | C9H16O | CID 79145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 12. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. fda.gov [fda.gov]

An In-depth Technical Guide to 1-Allylcyclohexanol: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-allylcyclohexanol, a tertiary alcohol of significant interest in organic synthesis. The document delves into the historical discovery of this compound, detailing its first reported synthesis. A thorough examination of the primary synthetic routes, with a particular focus on the Grignard reaction, is presented, including a detailed, step-by-step experimental protocol. Furthermore, this guide offers a complete spectroscopic characterization of this compound, featuring an analysis of its Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing both foundational knowledge and practical insights into the synthesis and properties of this compound.

Introduction and Historical Context

The development of organometallic chemistry in the late 19th and early 20th centuries revolutionized the field of organic synthesis, enabling the formation of carbon-carbon bonds with unprecedented efficiency. The pioneering work of chemists such as Philippe Barbier and his student Victor Grignard laid the groundwork for the synthesis of a vast array of organic molecules, including tertiary alcohols.

While the exact first synthesis of this compound is not definitively documented in readily available literature, early explorations into the reactions of organomagnesium halides with cyclic ketones likely led to its creation. A significant early report that includes the synthesis of related tertiary alcohols from cyclohexanone is the 1913 publication by Paul Rabe and Rudolf Pasternack in Berichte der deutschen chemischen Gesellschaft. Their work on the synthesis of cinchonin-abbauprodukte (cinchonine degradation products) involved the reaction of various Grignard reagents with cyclic ketones, establishing a methodological foundation for the synthesis of compounds like this compound.

The core transformation leading to this compound is the nucleophilic addition of an allyl group to the carbonyl carbon of cyclohexanone. This reaction can be achieved through several classic organometallic reactions, with the Grignard reaction being the most prominent and widely utilized method.

Synthetic Methodologies

The synthesis of this compound primarily relies on the allylation of cyclohexanone. Several organometallic reactions can be employed for this purpose, each with its own set of advantages and mechanistic nuances.

The Grignard Reaction: The Workhorse of Allylation

The Grignard reaction, discovered by Victor Grignard in 1900, is the most common and versatile method for the synthesis of this compound.[1] It involves the preparation of an allylmagnesium halide (a Grignard reagent), which then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.

Causality Behind Experimental Choices:

-

Reagent Purity and Anhydrous Conditions: Grignard reagents are highly reactive and are strong bases. They react readily with protic solvents, such as water and alcohols, which would quench the reagent and prevent the desired reaction with the ketone. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used throughout the procedure.

-

Initiation of Grignard Reagent Formation: The reaction between magnesium metal and an alkyl or allyl halide can sometimes be slow to initiate due to a passivating layer of magnesium oxide on the metal surface. A small crystal of iodine is often added to activate the magnesium surface. The iodine etches the oxide layer, exposing fresh magnesium to the halide.

-

Solvent Choice: Diethyl ether is a common solvent for Grignard reactions as it is relatively inert and effectively solvates the magnesium cation of the Grignard reagent, stabilizing it. Tetrahydrofuran (THF) can also be used and is sometimes preferred for its higher boiling point and better solvating ability, which can be beneficial for less reactive halides.

-

Work-up Procedure: The initial product of the Grignard reaction is a magnesium alkoxide salt. A careful work-up with a weak acid, such as a saturated aqueous solution of ammonium chloride, is necessary to protonate the alkoxide to the desired alcohol and to quench any unreacted Grignard reagent. Using a strong acid could lead to side reactions, such as dehydration of the tertiary alcohol.

Reaction Mechanism:

The Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to the carbonyl compound.

The Barbier Reaction: An In Situ Alternative

The Barbier reaction, a precursor to the Grignard reaction, offers a one-pot approach to the synthesis of this compound. In this method, the alkyl halide, the carbonyl compound, and the metal (typically magnesium, zinc, or indium) are all mixed together.[2] The organometallic reagent is generated in situ and immediately reacts with the carbonyl substrate.

Causality Behind Experimental Choices:

-

One-Pot Procedure: The primary advantage of the Barbier reaction is its operational simplicity. By combining all reactants at once, it avoids the separate step of pre-forming the organometallic reagent.

-

Metal Choice: While magnesium can be used, other metals like zinc and indium are often employed in Barbier reactions, sometimes allowing for the reaction to be conducted in the presence of small amounts of water, making it a "greener" alternative.[3]

-

Reactivity Control: The in situ generation of the reactive organometallic species at a low concentration can sometimes minimize side reactions that might occur with a pre-formed, highly concentrated Grignard reagent.

The Reformatsky Reaction: A Milder Approach

The Reformatsky reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[4][5] While not the most direct route to this compound, a modified Reformatsky-type reaction using an allyl halide could be envisioned. The organozinc reagent formed from the allyl halide is generally less basic than the corresponding Grignard reagent, which can be advantageous when working with base-sensitive substrates.

Detailed Experimental Protocol: Grignard Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Grignard reaction.

Materials and Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel (250 mL)

-

Standard laboratory glassware

-

Magnesium turnings

-

Iodine crystal

-

Allyl bromide

-

Cyclohexanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Experimental Workflow Diagram:

Procedure:

-

Preparation of the Grignard Reagent: a. Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL dropping funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or protected with drying tubes. b. Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask. c. In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether (50 mL). d. Add a small portion (approximately 5 mL) of the allyl bromide solution to the magnesium turnings. The brownish color of the iodine should disappear, and gentle refluxing of the ether should indicate the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary. e. Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure complete formation of the allylmagnesium bromide.

-

Reaction with Cyclohexanone: a. Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether (30 mL). b. Cool the freshly prepared Grignard reagent in an ice bath to 0°C. c. Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0°C. An exothermic reaction will occur. Maintain the temperature below 10°C. d. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Work-up and Purification: a. Cool the reaction mixture again in an ice bath. b. Slowly and carefully add saturated aqueous ammonium chloride solution (50 mL) dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate will form. c. Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. d. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL). e. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL). f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. h. Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Physicochemical and Spectroscopic Characterization

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1123-34-8 | [6][7] |

| Molecular Formula | C₉H₁₆O | [6][7] |

| Molecular Weight | 140.22 g/mol | [6][7] |

| Boiling Point | ~190 °C (estimated) | [6][8] |

| Density | ~0.9341 g/cm³ | [6][8] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

4.2.1 Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |

| ~3075 | Medium | =C-H stretch (alkene) |

| 2930, 2855 | Strong | C-H stretch (alkane, cyclohexyl ring) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

| ~910 | Strong | =C-H bend (out-of-plane, monosubstituted alkene) |